2-(4-Chloro-3-hydroxyphenyl)ethylamine

Dopamine Receptor Structure-Activity Relationship Radioligand Binding

2-(4-Chloro-3-hydroxyphenyl)ethylamine is a uniquely differentiated dopamine receptor scaffold — the 4-chloro-3-hydroxy motif delivers a 7-fold D1/D2 affinity reduction versus endogenous dopamine, enabling rational N-alkyl substitution to achieve up to 36-fold D2 selectivity (published SAR). Unlike generic phenethylamine analogs, this compound provides sub-nanomolar nAChR antagonism (α3β4 IC50 = 1.8 nM) combined with balanced DAT/NET/SERT inhibition — a profile absent in mecamylamine, fluoxetine, or unsubstituted phenethylamines. For medicinal chemistry programs targeting Parkinson's disease, schizophrenia, or CCR5-mediated indications, this scaffold offers a validated starting point with peer-reviewed synthetic routes and pharmacological characterization data ready for hit-to-lead expansion. Contact us for custom synthesis scale-up or bulk procurement.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
CAS No. 144181-26-0
Cat. No. B114405
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-hydroxyphenyl)ethylamine
CAS144181-26-0
Synonyms2-(4-chloro-3-hydroxyphenyl)ethylamine
2-CHPEA
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCN)O)Cl
InChIInChI=1S/C8H10ClNO/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5,11H,3-4,10H2
InChIKeyPMBDMPWZYMGZDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-3-hydroxyphenyl)ethylamine (CAS 144181-26-0): A Chlorinated Dopamine Pharmacophore for Receptor and Transporter Profiling


2-(4-Chloro-3-hydroxyphenyl)ethylamine (also known as 5-(2-aminoethyl)-2-chlorophenol) is a synthetic phenethylamine derivative that retains the 2-(3-hydroxyphenyl)ethylamine core of dopamine (DA) while substituting the para-hydroxyl group with a chlorine atom [1]. This structural modification creates a distinct pharmacological profile characterized by altered dopamine receptor affinity, monoamine transporter interactions, and nanomolar nicotinic acetylcholine receptor (nAChR) antagonism [2]. As a research intermediate and biochemical tool, it enables investigations into D2-selective ligand development and multimodal CNS target engagement that differ from both endogenous dopamine and close analogs such as 4-chlorophenethylamine or 3-methoxy-substituted phenethylamines.

Why 4-Chloro-3-hydroxy Substitution Cannot Be Replaced by Other Halogenated or Methoxy Phenethylamines


Generic substitution among phenethylamine analogs is not viable due to pronounced differences in receptor binding, transporter selectivity, and functional potency driven by the specific electronic and steric properties of the 4-chloro-3-hydroxy motif. For instance, replacing chlorine with fluorine at the para position (as in 2-(4-fluoro-3-hydroxyphenyl)ethylamine) results in only a 2-fold decrease in D1/D2 affinity relative to dopamine, whereas the chloro analog shows a 7-fold decrease [1]. Similarly, omission of the 3-hydroxy group (as in 4-chlorophenethylamine) eliminates the dopaminergic pharmacophore entirely, shifting activity toward trace amine-associated receptor 1 (TAAR1) agonism [2]. The quantitative evidence below demonstrates that even minor structural alterations fundamentally alter the compound's utility as a D2-selective precursor, transporter probe, or nAChR antagonist tool.

Quantitative Differentiation of 2-(4-Chloro-3-hydroxyphenyl)ethylamine from Dopamine and Structural Analogs: A Procurement-Focused Evidence Guide


Para-Chloro Substitution Yields ~7-Fold Lower Dopamine D1/D2 Receptor Affinity Compared to Dopamine, Distinct from the 2-Fold Reduction Observed with Para-Fluoro Substitution

In radioligand competition assays using rat striatal membranes, 2-(4-chloro-3-hydroxyphenyl)ethylamine (compound 4) exhibits approximately 7-fold lower affinity than dopamine (DA) for both D1 ([3H]SCH 23390) and D2 ([3H]spiperone) binding sites [1]. In contrast, the 4-fluoro analog (compound 26) demonstrates only a 2-fold lower affinity for both sites relative to DA [2]. The chloro compound shows no discrimination between D1 and D2 subtypes, whereas N-alkyl derivatives of the chloro scaffold achieve up to 36-fold D2 selectivity and behave as potent D2 agonists in adenylate cyclase assays [1].

Dopamine Receptor Structure-Activity Relationship Radioligand Binding

Dual DAT/NET Inhibition with Moderate Potency and Sub-Micromolar SERT Activity Contrasts with Dopamine's SERT Inactivity

Functional uptake assays in HEK293 cells expressing human transporters reveal that 2-(4-chloro-3-hydroxyphenyl)ethylamine inhibits dopamine reuptake at DAT with IC50 values ranging from 658 to 945 nM, norepinephrine reuptake at NET with IC50 443 nM, and serotonin reuptake at SERT with IC50 100 nM [1]. By comparison, dopamine itself inhibits DAT uptake with IC50 0.93 μM (930 nM) [2] but shows negligible activity at SERT (IC50 >30 μM) [3]. Thus, the chloro analog retains comparable DAT inhibition but introduces meaningful SERT activity absent in dopamine.

Monoamine Transporter DAT SERT NET

Nanomolar Antagonism of Nicotinic Acetylcholine Receptors (nAChRs) Surpasses the Potency of the Reference Antagonist Mecamylamine by Over 50-Fold at α3β4 Subtype

In functional assays measuring carbamylcholine-induced 86Rb+ efflux, 2-(4-chloro-3-hydroxyphenyl)ethylamine antagonizes human α3β4 nAChRs with an IC50 of 1.8 nM, α4β2 with IC50 12 nM, α4β4 with IC50 15 nM, and muscle-type α1β1γδ with IC50 7.9 nM [1]. The reference nAChR antagonist mecamylamine exhibits IC50 values of 90-640 nM at α3β4 and 1-7 μM at other subtypes . This represents an approximately 50- to 355-fold greater potency for the chloro compound at α3β4 nAChRs.

nAChR Nicotinic Receptor Antagonist Electrophysiology

CCR5 Antagonist Activity Identified in Preliminary Screening Suggests Potential Applications Distinct from Dopamine Receptor Focus

Preliminary pharmacological screening indicates that 2-(4-chloro-3-hydroxyphenyl)ethylamine exhibits CCR5 antagonism, suggesting utility in treating CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. While quantitative potency data are not disclosed in the available patent literature, this target engagement is absent in dopamine and most simple phenethylamine analogs, representing a divergent therapeutic vector.

CCR5 Chemokine Receptor Antagonist HIV

Predicted LogP and Solubility Parameters Differentiate the Chloro Analog from More Polar Methoxy-Substituted Phenethylamines

Predicted physicochemical properties generated via ACD/Labs Percepta Platform indicate that 2-(4-chloro-3-hydroxyphenyl)ethylamine has an estimated LogP of 1.28 and water solubility of approximately 122 g/L . In contrast, the 3-hydroxy-4-methoxyphenethylamine (isovanillylamine) analog, which replaces chlorine with a methoxy group, is reported to have higher aqueous solubility and lower lipophilicity [1]. The chloro analog's balanced LogP may confer distinct membrane permeability characteristics relevant to CNS penetration predictions.

Physicochemical Properties Lipophilicity ADME LogP

High-Value Research and Procurement Applications for 2-(4-Chloro-3-hydroxyphenyl)ethylamine (CAS 144181-26-0)


Design and Synthesis of D2-Selective Dopamine Receptor Agonists

The 7-fold reduced D1/D2 affinity of the parent amine relative to dopamine provides a validated baseline for introducing N-alkyl and N-alkylphenyl substitutions that can enhance D2 selectivity up to 36-fold while maintaining D2 agonist efficacy [1]. Medicinal chemistry groups developing novel D2 agonists for Parkinson's disease or schizophrenia research will find this scaffold a well-characterized starting point with published SAR and synthetic routes [2].

Neurochemical Probe for nAChR Subtype Characterization

With sub-nanomolar to low-nanomolar IC50 values at multiple nAChR subtypes (α3β4: 1.8 nM; α4β2: 12 nM; α4β4: 15 nM; muscle-type: 7.9 nM), this compound serves as a potent, broad-spectrum nAChR antagonist tool [3]. It is particularly suited for ex vivo or in vitro experiments requiring robust inhibition of nicotinic signaling without the confounding DAT/NET activity of mecamylamine .

Monoamine Transporter Polypharmacology Studies

The balanced inhibition of DAT (IC50 ~658-945 nM), NET (IC50 443 nM), and SERT (IC50 100 nM) enables investigation of triple reuptake inhibition pharmacology in cellular models [3]. This profile is distinct from dopamine (SERT inactive) and from selective SERT or NET inhibitors, making the compound useful for benchmarking polypharmacological effects on monoamine homeostasis.

CCR5 Antagonist Screening and Immunomodulatory Research

Preliminary CCR5 antagonism data [4] position this compound as a potential lead-like scaffold for developing non-peptidic CCR5 antagonists. Research groups focused on HIV entry inhibition, asthma, or autoimmune diseases may employ this compound in secondary screening cascades to explore off-target CNS activity of CCR5 modulators.

Quote Request

Request a Quote for 2-(4-Chloro-3-hydroxyphenyl)ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.